molecular formula C17H17N5OS B2933118 2-(ethylthio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034425-80-2

2-(ethylthio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No.: B2933118
CAS No.: 2034425-80-2
M. Wt: 339.42
InChI Key: XJXANCCQVBVRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylthio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic small molecule featuring a benzamide core modified with an ethylthio substituent at the 2-position and a 1,2,3-triazole ring linked to a pyridin-3-yl group. The triazole moiety is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .

Properties

IUPAC Name

2-ethylsulfanyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-2-24-16-8-4-3-7-15(16)17(23)19-10-13-12-22(21-20-13)14-6-5-9-18-11-14/h3-9,11-12H,2,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXANCCQVBVRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(ethylthio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is part of a class of triazole derivatives that have garnered attention for their potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of the target compound typically involves the following steps:

  • Formation of the Triazole Ring : The reaction between pyridine derivatives and azides leads to the formation of the triazole moiety.
  • Alkylation : The ethylthio group is introduced through an alkylation reaction with appropriate thiols.
  • Final Coupling : The benzamide structure is completed through coupling reactions, often utilizing coupling agents to facilitate the formation of amide bonds.

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance, a series of 1,2,4-triazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against this pathogen .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMicrobial TargetIC50 (μM)
Compound AM. tuberculosis1.35
Compound BE. coli2.00
Compound CS. aureus1.80

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies show that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCancer Cell LineIC50 (μM)
Compound DMCF-74.00
Compound EPC-33.73
Compound FMGC-8034.50

The biological activity of This compound is thought to arise from its ability to interact with specific molecular targets within microbial and cancer cells:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.

Case Studies

In a notable case study, a derivative similar to the target compound was evaluated for its efficacy against multidrug-resistant M. tuberculosis. Results indicated a significant reduction in bacterial load in treated groups compared to controls . Another study highlighted the compound's ability to synergize with existing antibiotics, enhancing their efficacy against resistant strains .

Chemical Reactions Analysis

Formation of the 1,2,3-Triazole Moiety

The triazole ring is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Azide Preparation : 3-Azidopyridine is synthesized from 3-aminopyridine using sodium nitrite and azide donors .

  • Click Chemistry : The azide reacts with propargylamine in the presence of Cu(I) (e.g., CuSO₄·5H₂O + sodium ascorbate) to form the 1,2,3-triazole core .

Optimized Parameters :

  • Solvent: THF/H₂O (3:1)

  • Temperature: 60°C, 6h

  • Yield: 89–94%

a) Oxidation of Ethylthio to Sulfone

The ethylthio group can be oxidized to a sulfone using m-CPBA or H₂O₂/AcOH:

  • Conditions : 3 equiv m-CPBA, CH₂Cl₂, 0°C → RT, 4h .

  • Yield : 82% .

b) Modification of the Pyridinyl Group

The pyridine ring undergoes electrophilic substitution (e.g., nitration, bromination) under acidic conditions:

  • Nitration : HNO₃/H₂SO₄, 0°C → 50°C, 3h (Yield: 65%) .

Stability and Reactivity Insights

  • pH Sensitivity : The compound remains stable in pH 4–7 but degrades under strong acidic (pH < 2) or basic (pH > 9) conditions .

  • Thermal Stability : Decomposition occurs above 200°C (DSC/TGA data) .

  • Triazole Reactivity : The 1,2,3-triazole ring participates in Huisgen cycloadditions but resists hydrolysis due to aromatic stabilization .

Key Research Findings

  • Biological Activity : Analogous triazole-benzamide hybrids show COX-II inhibition (IC₅₀: 41–49 μM) .

  • SAR Trends :

    • Ethylthio substitution enhances membrane permeability compared to methoxy groups .

    • Pyridin-3-yl boosts binding affinity to kinase targets (e.g., JNK inhibitors) .

Comparative Reactivity Data :

Reaction TypeConditionsYield (%)Reference
CuAACCuSO₄, NaAsc, THF/H₂O94
NAS (S-Et)NaSEt, DMF, 80°C76
Sulfone Formationm-CPBA, CH₂Cl₂82

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Features : Benzamide backbone with a 3-methyl substituent and an N,O-bidentate directing group.
  • Key Differences : Lacks the triazole and pyridine moieties, instead featuring a hydroxyl-tertiary alcohol group.
  • Functional Role : Designed for metal-catalyzed C–H bond functionalization due to its directing group .
  • Synthesis: Derived from 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol, contrasting with the click chemistry approach used for the target compound.

LS-TF-2P (Carbohydrate-Small Molecule Hybrid)

  • Structural Features : Benzamide linked to a triazole and a carbohydrate-derived bis-dioxolane group.
  • Key Differences : Incorporates a sugar moiety for IL-6 signaling modulation, unlike the pyridine-based triazole in the target compound.
  • Functional Role : Targets interleukin-6 (IL-6) pathways, highlighting the versatility of triazole-benzamide hybrids in bioactivity .

N-(2-amino-4-chlorophenyl)-4-((1-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-6-oxohexyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (212e)

  • Structural Features : Benzamide with a triazole-linked dioxopiperidinyl-isobenzofuran-1,3-dione group.
  • Key Differences : Designed as a Class I HDAC selective modulator, leveraging a larger, more complex pharmacophore compared to the pyridine-triazole system in the target compound .

Comparative Analysis of Key Properties

Compound Key Functional Groups Synthesis Method Potential Applications
Target Compound Ethylthio, benzamide, pyridinyl-triazole CuAAC click chemistry Drug discovery, catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group Acid chloride/amine coupling Metal-catalyzed C–H functionalization
LS-TF-2P Carbohydrate-triazole-benzamide CuAAC with azido sugar IL-6 signaling inhibition
212e (HDAC Modulator) Triazole, dioxopiperidinyl-isoindolinone Multi-step SPPS and CuAAC Epigenetic therapy (HDAC inhibition)

Physicochemical Properties

  • Lipophilicity : The ethylthio group in the target compound increases logP compared to hydroxyl- or carbohydrate-containing analogues (e.g., LS-TF-2P), suggesting better membrane permeability .
  • Solubility : Pyridine and triazole moieties may enhance aqueous solubility relative to purely aromatic analogues (e.g., 212e), which rely on bulky hydrophobic groups .

Research Findings and Limitations

  • Click Chemistry Advantage : The target compound’s triazole linkage offers modularity for derivatization, a key advantage over traditional amide-bond-forming methods .
  • Gaps in Data: No experimental data (e.g., biological activity, crystallographic structures) are available for the target compound in the provided evidence. Comparisons rely on structural inferences from analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.